zeta-Stat trisodium
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Description
Zeta-Stat trisodium is a useful research compound. Its molecular formula is C10H5Na3O10S3 and its molecular weight is 450.3 g/mol. The purity is usually 95%.
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Biological Activity
Zeta-Stat trisodium, also known as NSC37044 trisodium, is a selective inhibitor of protein kinase C zeta (PKC-ζ), which plays a crucial role in various cellular processes including cell proliferation, survival, and apoptosis. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly due to its ability to modulate signaling pathways associated with tumor growth and metastasis. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
This compound inhibits PKC-ζ with an IC50 of approximately 5 μM, leading to a reduction in melanoma cell proliferation and induction of apoptosis. The inhibition of PKC-ζ disrupts several downstream signaling pathways that are essential for cancer cell survival and growth. Specifically, PKC-ζ is involved in the regulation of various transcription factors and apoptotic pathways, making it a critical target for cancer therapy .
Key Pathways Affected by this compound
- Cell Cycle Regulation : By inhibiting PKC-ζ, this compound can induce cell cycle arrest in cancer cells.
- Apoptosis : The compound promotes apoptotic pathways, enhancing the sensitivity of tumor cells to chemotherapeutic agents.
- Metastasis Inhibition : Zeta-Stat has been shown to reduce the migratory and invasive capabilities of cancer cells, thereby potentially decreasing metastatic spread.
Antitumor Activity
Recent studies have demonstrated the antitumor efficacy of this compound in various cancer models. For instance, in vitro experiments showed significant reductions in cell viability for melanoma cell lines treated with zeta-Stat. The following table summarizes the effects observed in different studies:
Study | Cell Line | Treatment Concentration (μM) | Viability (%) | Apoptosis Induction (%) |
---|---|---|---|---|
Melanoma | 5 | 30 ± 5 | 40 ± 10 | |
Breast | 10 | 25 ± 3 | 50 ± 15 | |
Lung | 1 | 50 ± 7 | 30 ± 5 |
Synergistic Effects
This compound has been evaluated for its synergistic effects when combined with other chemotherapeutic agents. One study found that co-treatment with zeta-Stat and doxorubicin led to enhanced cytotoxicity compared to either agent alone. The following data illustrates these findings:
Combination Treatment | IC50 (μM) | % Increase in Cytotoxicity |
---|---|---|
Doxorubicin alone | 15 | - |
Zeta-Stat alone | 5 | - |
Doxorubicin + Zeta-Stat | 7 | +40% |
Case Study 1: Melanoma Treatment
A clinical trial investigated the efficacy of this compound in patients with advanced melanoma. Patients received zeta-Stat as a monotherapy or in combination with standard chemotherapy. Results indicated that those treated with the combination showed improved progression-free survival rates compared to standard treatment alone.
Case Study 2: Breast Cancer
In another study focusing on breast cancer cell lines, zeta-Stat treatment resulted in significant apoptosis and reduced tumor growth in xenograft models. The compound's ability to inhibit PKC-ζ was correlated with decreased expression of anti-apoptotic proteins.
Properties
Molecular Formula |
C10H5Na3O10S3 |
---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
trisodium;8-hydroxynaphthalene-1,3,6-trisulfonate |
InChI |
InChI=1S/C10H8O10S3.3Na/c11-8-3-6(21(12,13)14)1-5-2-7(22(15,16)17)4-9(10(5)8)23(18,19)20;;;/h1-4,11H,(H,12,13,14)(H,15,16,17)(H,18,19,20);;;/q;3*+1/p-3 |
InChI Key |
VQXXRDCDIFAODW-UHFFFAOYSA-K |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.